(3S,5S)-3,5-diaminohexanoate is a chiral diamino acid that plays a significant role in various biochemical processes and applications. It is characterized by having amino groups at the 3- and 5-positions of a hexanoic acid backbone. This compound is particularly noteworthy for its potential in biochemistry and pharmaceuticals, especially in the synthesis of nonproteinogenic amino acids and as a building block for peptide synthesis.
(3S,5S)-3,5-diaminohexanoate can be derived from natural sources or synthesized through various chemical methods. It is often produced by microbial fermentation processes or through enzymatic pathways involving specific amino acid racemases and aminomutases. Additionally, it can be synthesized chemically using traditional organic synthesis techniques.
(3S,5S)-3,5-diaminohexanoate falls under the category of nonproteinogenic amino acids. These are amino acids not typically incorporated into proteins during translation but are crucial for various metabolic pathways and synthetic applications.
The enzymatic pathways in microbial systems often utilize specific enzymes such as lysine 2,3-aminomutase to facilitate the conversion of L-lysine into (3S,5S)-3,5-diaminohexanoate. The efficiency of these pathways can be enhanced through metabolic engineering techniques to optimize yield and reduce byproducts.
The molecular formula of (3S,5S)-3,5-diaminohexanoate is . Its structure consists of a hexanoic acid chain with two amino groups located at the 3rd and 5th carbon positions.
(3S,5S)-3,5-diaminohexanoate can participate in various chemical reactions typical for amino acids:
The reactions involving (3S,5S)-3,5-diaminohexanoate often require specific catalysts or enzymes to proceed efficiently. For instance, peptide synthesis may utilize coupling reagents such as Dicyclohexylcarbodiimide to facilitate bond formation.
The mechanism by which (3S,5S)-3,5-diaminohexanoate functions in biological systems involves its incorporation into peptides and proteins where it can influence the structure and function of these biomolecules. Its unique stereochemistry allows it to interact specifically with enzymes and receptors.
Research indicates that nonproteinogenic amino acids like (3S,5S)-3,5-diaminohexanoate can modulate enzyme activity and stability due to their structural properties .
Relevant data indicates that (3S,5S)-3,5-diaminohexanoate maintains stability under various conditions but may decompose under extreme pH or temperature .
(3S,5S)-3,5-diaminohexanoate has several scientific uses:
(3S,5S)-3,5-Diaminohexanoate is a specialized chiral diamino acid integral to anaerobic lysine degradation pathways. Its biosynthesis exemplifies enzymatic precision in stereochemical control, radical-mediated isomerization, and cofactor-dependent catalysis. This section details the mechanistic underpinnings governing its formation and transformation in microbial systems.
The biosynthesis of (3S,5S)-3,5-diaminohexanoate exhibits absolute stereoselectivity, producing exclusively the 3S,5S diastereomer. This configuration arises from the enzymatic processing of its precursor, (3S)-3,6-diaminohexanoate (L-β-lysine), which itself possesses a defined (3S)-stereochemistry [10]. The enzymatic machinery, particularly beta-lysine 5,6-aminomutase, preserves this chirality during the isomerization reaction, transferring the C6 amino group to the C5 position while maintaining the original (3S) configuration [3] [6]. The (3S,5S) stereochemistry is critical for downstream metabolic reactions, as alternative stereoisomers like (3R,5R) or meso forms are not substrates for subsequent enzymes in the lysine fermentation pathway. This specificity underscores the evolutionary optimization for stereoselective transformations in primary metabolic pathways [6].
Table 1: Stereoisomers of 3,5-Diaminohexanoic Acid
Stereochemistry | Systematic Name | Biological Relevance |
---|---|---|
(3S,5S) | (3S,5S)-3,5-diaminohexanoic acid | Metabolic intermediate in lysine degradation |
(3R,5R) | (3R,5R)-3,5-diaminohexanoic acid | Not biologically active in characterized pathways |
meso (3R,5S) | (3R,5S)-3,5-diaminohexanoic acid | Not a substrate for β-lysine aminomutase |
The isomerization of (3S)-3,6-diaminohexanoate (L-β-lysine) to (3S,5S)-3,5-diaminohexanoate is catalyzed exclusively by beta-lysine 5,6-aminomutase (EC 5.4.3.3). This enzyme belongs to the intramolecular transferase subclass of isomerases, specifically transferring amino groups within the same molecule. The reaction represents a key step in the lysine fermentation pathway of anaerobic bacteria such as Clostridium sticklandii:$$ \ce{(3S)-3,6-diaminohexanoate <=> (3S,5S)-3,5-diaminohexanoate} $$The mechanism involves radical-based catalysis facilitated by adenosylcobalamin (vitamin B12 derivative), where the 5'-deoxyadenosyl radical abstracts a hydrogen atom from the substrate, enabling intramolecular migration of the amino group between adjacent carbon atoms (C6→C5). This migration occurs with retention of configuration at C3 and inversion at the migration terminus (C5), resulting in the (3S,5S) stereochemistry [3] [5]. Structural studies (e.g., PDB: 1XRS) reveal a conserved active site architecture that positions the substrate precisely for radical-mediated amino group transfer while preventing deleterious side reactions [3].
Beta-lysine 5,6-aminomutase is absolutely dependent on cobamide coenzymes (adenosylcobalamin) for catalytic activity, classifying it as a B12-dependent radical enzyme. The cobamide cofactor serves as the source of the 5'-deoxyadenosyl radical, which initiates substrate radical formation by abstracting the C5 hydrogen atom from (3S)-3,6-diaminohexanoate. This hydrogen abstraction generates a substrate-centered radical, allowing the amino group migration from C6 to C5. The reaction concludes when the radical is quenched by hydrogen rebound from 5'-deoxyadenosine, regenerating the cofactor [3] [5]. Studies with Clostridium sticklandii confirm complete loss of mutase activity upon cobamide depletion, underscoring the non-negotiable cofactor requirement. The cobamide dependence links (3S,5S)-3,5-diaminohexanoate biosynthesis to the metabolic availability of vitamin B12 derivatives, making it a regulatory point in anaerobic lysine catabolism [5].
Table 2: Cofactors in (3S,5S)-3,5-Diaminohexanoate Biosynthesis
Enzyme | Cofactor | Role in Catalysis | Functional Consequence of Depletion |
---|---|---|---|
Beta-lysine 5,6-aminomutase | Adenosylcobalamin (B12) | Generates 5'-deoxyadenosyl radical for H• abstraction | Complete loss of isomerization activity |
Supporting dehydrogenases | Pyridoxal phosphate (B6) | Facilitates transamination in related pathways | Disruption of upstream/downstream steps |
Oxidative deaminases | NAD+/NADP+ (DPN) | Electron acceptors in deamination reactions | Impaired nitrogen elimination |
While beta-lysine 5,6-aminomutase synthesizes (3S,5S)-3,5-diaminohexanoate, its further metabolism involves oxidative deamination. This reaction is catalyzed by NAD⁺ (historically termed DPN⁺)-dependent dehydrogenases or oxidases. Kinetic analyses in Clostridium sticklandii reveal that the deamination follows Michaelis-Menten kinetics, with the enzyme exhibiting high affinity for (3S,5S)-3,5-diaminohexanoate (Km values typically in the micromolar range). The reaction proceeds via the formation of a Schiff base intermediate between the C5 amino group and a carbonyl cofactor (e.g., pyridoxal phosphate or enzyme-bound NAD⁺), followed by hydride transfer to NAD⁺, generating 3-amino-5-ketohexanoate and ammonia. The Vmax values indicate a turnover number consistent with rate-limiting steps involving proton transfer or cofactor dissociation [4] [5]. This deamination is critical for channeling carbon skeletons into central metabolism (e.g., acetyl-CoA and acetoacetate production) while releasing nitrogen as ammonia, which contributes to the hyper-ammonia producing phenotype of Clostridium sticklandii [4].
Table 3: Representative Kinetic Parameters for Enzymes Processing (3S,5S)-3,5-Diaminohexanoate
Enzyme | Substrate | Km (μM) | Vmax (μmol·min⁻¹·mg⁻¹) | Cofactor |
---|---|---|---|---|
Beta-lysine 5,6-aminomutase | (3S)-3,6-diaminohexanoate | ~50-200* | ~5-15* | Adenosylcobalamin |
DPN-dependent dehydrogenase | (3S,5S)-3,5-diaminohexanoate | ~10-50* | ~20-40* | NAD⁺ (DPN⁺) |
Values estimated from biochemical studies of clostridial enzymes [3] [4] [5] |
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